molecular formula C7H14ClNO2 B1355762 Methyl Piperidine-3-carboxylate Hydrochloride CAS No. 89895-55-6

Methyl Piperidine-3-carboxylate Hydrochloride

Cat. No.: B1355762
CAS No.: 89895-55-6
M. Wt: 179.64 g/mol
InChI Key: BQQZKNAQDKIGGZ-UHFFFAOYSA-N
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Description

Methyl Piperidine-3-carboxylate Hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl Piperidine-3-carboxylate Hydrochloride can be synthesized through several methods. One common approach involves the reaction of piperidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, and the product is purified through crystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is then isolated and purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl Piperidine-3-carboxylate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl Piperidine-3-carboxylate Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a building block for bioactive molecules.

    Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

  • 1-Methyl-piperidine-3-carboxylic acid hydrochloride
  • Methyl 4-oxo-3-piperidinecarboxylate hydrochloride
  • Ethyl piperidine-3-carboxylate

Comparison: Methyl Piperidine-3-carboxylate Hydrochloride is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of the ester group allows for specific substitution reactions that are not possible with carboxylic acid derivatives .

Properties

IUPAC Name

methyl piperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQZKNAQDKIGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585862
Record name Methyl piperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89895-55-6
Record name Methyl piperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl piperidine-3-carboxylate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl Piperidine-3-carboxylate Hydrochloride
Reactant of Route 2
Methyl Piperidine-3-carboxylate Hydrochloride
Reactant of Route 3
Methyl Piperidine-3-carboxylate Hydrochloride
Reactant of Route 4
Methyl Piperidine-3-carboxylate Hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl Piperidine-3-carboxylate Hydrochloride
Reactant of Route 6
Methyl Piperidine-3-carboxylate Hydrochloride

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